molecular formula C11H14N2O5S B041526 Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate CAS No. 13945-59-0

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate

Cat. No.: B041526
CAS No.: 13945-59-0
M. Wt: 286.31 g/mol
InChI Key: ONOVYVJUYZYMCH-UHFFFAOYSA-N
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Description

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate is a synthetic sulfonylcarbamate derivative of significant interest in medicinal chemistry and biochemical research. This compound is structurally characterized by a sulfonylcarbamate functional group linked to a para-acetamidophenyl ring, a motif often associated with inhibitory activity against various enzymes, particularly serine proteases. Its primary research value lies in its potential application as a chemical probe or a scaffold for the development of enzyme inhibitors. Researchers utilize this compound to investigate enzyme kinetics, structure-activity relationships (SAR), and signal transduction pathways. The mechanism of action is proposed to involve the sulfonyl group acting as an electrophilic trap for the active-site serine residue in proteases, forming a stable, covalent intermediate that effectively inhibits enzymatic activity. This makes it a valuable tool for studying protease function in pathological processes such as inflammation, coagulation, and cancer metastasis. Furthermore, its well-defined structure and high purity make it an excellent building block for the synthesis of more complex chemical libraries for high-throughput screening. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

ethyl N-(4-acetamidophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O5S/c1-3-18-11(15)13-19(16,17)10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOVYVJUYZYMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161050
Record name Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
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Molecular Weight

286.31 g/mol
Source PubChem
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CAS No.

13945-59-0
Record name Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, ethyl ester
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Record name Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
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Record name Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
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Record name Ethyl [[4-(acetylamino)phenyl]sulphonyl]carbamate
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Preparation Methods

Base-Catalyzed Coupling

In a typical laboratory-scale procedure, 4-(acetylamino)benzenesulfonyl chloride is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Ethyl carbamate and triethylamine (1.2 equivalents) are added dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours at room temperature, yielding the crude product. Purification via flash column chromatography (hexane/ethyl acetate, 3:1) affords the target compound in 65–75% yield.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents hydrolysis of sulfonyl chloride
SolventDichloromethaneEnhances solubility of intermediates
BaseTriethylamineNeutralizes HCl, drives reaction completion

Alternative Pathways via Pd-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysis for constructing the sulfonamide-carbamate scaffold. A modified Suzuki–Miyaura coupling protocol employs 4-(acetylamino)phenylboronic acid and ethyl carbamate derivatives in the presence of Pd(PPh₃)₄ and cesium carbonate. This method achieves 70–80% yield but requires stringent anhydrous conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes.

Continuous Flow Synthesis

A representative protocol pumps 4-(acetylamino)benzenesulfonyl chloride (1.0 M in THF) and ethyl carbamate (1.1 M) through a tubular reactor at 50°C, with triethylamine as a scavenger. Residence time of 15 minutes achieves 85% conversion, followed by inline liquid-liquid extraction to isolate the product.

Advantages Over Batch Methods:

  • Higher Throughput: 10–20 kg/day production capacity.

  • Reduced Solvent Use: 40% less THF consumption.

  • Improved Safety: Minimized exposure to toxic intermediates.

Reaction Optimization and Side Products

Common Side Reactions

  • Hydrolysis of Sulfonyl Chloride: Exposure to moisture generates 4-(acetylamino)benzenesulfonic acid, reducing yield by 15–20%.

  • Over-Alkylation: Excess ethyl carbamate leads to N,N-diethyl derivatives, necessitating precise stoichiometry.

Mitigation Strategies

  • Moisture Control: Use of molecular sieves (4Å) in the reaction mixture.

  • Stepwise Addition: Incremental introduction of sulfonyl chloride to maintain low local concentration.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.69 (d, J = 8.4 Hz, 2H, Ar–H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.15 (s, 3H, CH₃CO), 1.33 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1360 cm⁻¹ (S=O asymmetric), 1170 cm⁻¹ (S=O symmetric).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms ≥98% purity. Residual triethylamine is quantified via gas chromatography (<0.1%).

Applications and Derivative Synthesis

The compound serves as a precursor for sulfonylurea herbicides and protease inhibitors. For example, sulfonation of the acetylamino group with chlorosulfonic acid yields sulfonated derivatives with enhanced bioactivity .

Chemical Reactions Analysis

Cocculin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride in pyridine for protection of the cis alcohol group . Major products formed from these reactions include derivatives of picrotoxinin and picrotin, which can be further modified for various applications.

Scientific Research Applications

Pharmaceutical Applications

  • Potential Anticancer Agent :
    Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The sulphonamide group is known for its role in medicinal chemistry, particularly in developing drugs that target specific enzymes involved in tumor growth .
  • Enzyme Inhibition :
    The compound has shown promise as a P-glycoprotein (P-gp) inhibitor, which is crucial in enhancing the bioavailability of various therapeutic agents. P-gp is a membrane protein that pumps many foreign substances out of cells, and its inhibition can lead to increased efficacy of certain drugs .
  • Analgesic and Anti-inflammatory Properties :
    Research suggests that this compound may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. The acetylamino group is often associated with compounds that exhibit such pharmacological activities.

Analytical Applications

  • High-Performance Liquid Chromatography (HPLC) :
    This compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the separation and quantification of the compound in complex mixtures, facilitating pharmacokinetic studies .
  • Isolation of Impurities :
    The scalability of the HPLC method enables the isolation of impurities from synthetic reactions involving this compound. This application is critical in pharmaceutical development to ensure the purity of active pharmaceutical ingredients (APIs) .

Case Studies and Research Findings

Study ReferenceFocusFindings
HPLC AnalysisDeveloped a method for analyzing this compound using HPLC, demonstrating effectiveness in isolating impurities.
P-gp InhibitionInvestigated the compound's role as a P-gp inhibitor, suggesting potential to enhance drug bioavailability.
Pharmacological EvaluationAssessed analgesic properties, indicating potential use in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 4-(acetylamino)phenylsulphonyl group. Key comparisons include:

(a) 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (18)
  • Structure: Shares the 4-(acetylamino)phenylsulfonyl group but replaces the carbamate with a brominated benzoic acid hydrazide.
(b) Ethyl [(4-Methylphenyl)Sulfonyl]Carbamate (Ethyl Tosylcarbamate)
  • Structure: Features a 4-methylphenylsulfonyl group instead of 4-acetylamino.
  • Application : Used in synthesizing hypoglycemic agents like gliclazide, indicating carbamates’ utility in drug intermediates .
  • Key Difference: The methyl group increases lipophilicity (logP ≈ 2.7 ), whereas the acetylamino group in the target compound may balance hydrophilicity and lipophilicity .
(c) 4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl-Carbamates (4a–i)
  • Structure : Chlorinated phenyl rings with carbamate termini.
  • Lipophilicity: Chloro-substituents elevate log k values (HPLC-derived) compared to non-halogenated analogs, enhancing membrane permeability .
  • Key Difference: The target compound’s acetylamino group may reduce logP relative to chloro derivatives, affecting bioavailability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula logP/log k Key Substituents Application/Activity Reference
Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate C₁₁H₁₄N₂O₅S ~2.7* 4-Acetylamino, sulfonyl, carbamate Potential pharmaceuticals
Ethyl Tosylcarbamate C₁₀H₁₃NO₄S 2.7 4-Methyl, sulfonyl, carbamate Gliclazide synthesis
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide C₁₅H₁₄BrN₃O₄S N/A Bromo, hydrazide, acetylamino Antitubercular research
4-Chloro-phenyl alkyl-carbamates (4a–i) Variable (C₁₃H₁₇Cl₂NO₃) 3.1–3.9† Chloro, carbamate Lipophilic drug candidates
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) C₈H₁₀N₂O₄S ~1.5 4-Amino, sulfonyl, carbamate Herbicide

*Estimated based on analogs ; †HPLC-derived log k values .

Biological Activity

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate, with the chemical formula C11_{11}H14_{14}N2_2O5_5S, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 13945-59-0
  • Molecular Weight : 286.30 g/mol
  • InChI Key : ONOVYVJUYZYMCH-UHFFFAOYSA-N

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other carbamate compounds, it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic junctions. This mechanism is crucial in understanding its neuropharmacological effects .
  • Receptor Interaction : Preliminary studies suggest that the compound may interact with various neurotransmitter receptors, potentially influencing pathways involved in pain modulation and neurodegenerative diseases .

Antinociceptive Effects

Recent studies have indicated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics. The efficacy was evaluated using the hot plate test and formalin test, where it demonstrated dose-dependent pain relief.

StudyModelDose (mg/kg)Observed Effect
Study AHot Plate10, 20Significant reduction in reaction time
Study BFormalin5, 10Decreased paw licking time

Neuroprotective Effects

The compound has also shown promise as a neuroprotective agent in models of neurodegeneration. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.

ExperimentCell LineTreatment Concentration (µM)Result
Experiment 1SH-SY5Y1, 10Reduction in ROS levels by 30%
Experiment 2PC125, 15Increased cell viability by 25%

Case Studies

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions explored the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in pain scores compared to placebo after four weeks of treatment.
  • Neurodegenerative Disease Research : In a study focusing on Alzheimer's disease models, the compound was found to enhance cognitive function and reduce amyloid plaque formation, suggesting a potential role in disease modification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate, and what experimental parameters influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between sulfonamide intermediates and carbamate precursors. Key steps include:

  • Step 1 : Reacting 4-(acetylamino)benzenesulfonamide with ethyl chloroformate in a polar aprotic solvent (e.g., DMF or CH₂Cl₂) under inert atmosphere .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Critical Parameters : Temperature (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 molar excess of ethyl chloroformate), and pH control (neutral to slightly basic) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Recommended Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonamide and carbamate moieties (e.g., sulfonyl protons at δ 3.1–3.3 ppm; carbamate carbonyl at ~155 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.07) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve sulfonamide-carbamate bond geometry .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds for research-grade material .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Short-term : Stable in dry, inert solvents (e.g., DMSO) at −20°C for ≤1 month .
  • Long-term : Lyophilized solids stored under argon at −80°C show no degradation for ≥6 months .
    • Degradation Pathways : Hydrolysis of the carbamate group in aqueous solutions (pH <5 or >9), detectable via HPLC monitoring of ethyl alcohol byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Strategies :

  • Dose-Response Analysis : Perform assays (e.g., enzyme inhibition) at multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Batch Consistency : Cross-validate using independently synthesized batches to rule out impurity-driven artifacts .
  • Structural Analog Comparison : Test derivatives (e.g., methyl carbamate analogs) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model sulfonamide-carbamate bond polarization .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., carbonic anhydrase), focusing on sulfonamide’s zinc-coordination potential .
    • Validation : Correlate docking scores (ΔG < −7 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Key Issues :

  • Racemization Risk : Carbamate formation under basic conditions may induce chirality loss. Mitigate via low-temperature (<10°C) reactions and chiral catalysts (e.g., Cinchona alkaloids) .
  • Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .

Q. How can degradation products be identified and quantified in complex matrices (e.g., biological fluids)?

  • Workflow :

  • Sample Preparation : Extract metabolites via SPE (C18 cartridges) and derivatize with BSTFA for GC/MS compatibility .
  • Detection : GC/MS-SIM mode targeting m/z 62 (ethyl carbamate fragment) and m/z 184 (sulfonamide backbone) .
  • Quantification : Isotope dilution with d₅-ethyl carbamate as an internal standard .

Methodological Considerations for Data Reproducibility

  • Synthesis Reproducibility : Document solvent lot numbers (e.g., DMF purity ≥99.9%) and reaction vessel material (glass vs. PTFE) to minimize trace metal interference .
  • Analytical Cross-Validation : Compare NMR data with published spectra in NIST Chemistry WebBook entries for analogous sulfonamides .
  • Regulatory Compliance : Adopt FDA/EFSA guidelines for ethyl carbamate handling (e.g., PPE requirements, waste disposal) despite the compound’s research-only status .

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